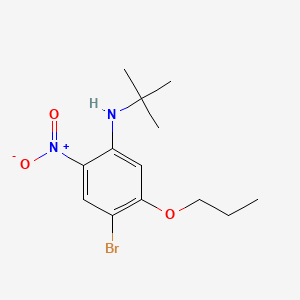

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

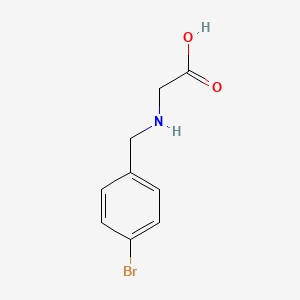

The compound “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” is likely an organic compound containing a bromine atom, a tert-butyl group, a nitro group, and a propoxy group attached to an aniline (a benzene ring with an amino group). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, tert-butyl, nitro, and propoxy groups in separate reactions. Without specific literature or studies to reference, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the bromine, tert-butyl, nitro, and propoxy groups on the aniline ring. This arrangement would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating effects of the substituent groups (bromine, tert-butyl, nitro, and propoxy). For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the substituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis of Brominated Compounds : A study by Churakov et al. (1994) detailed the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilines, which are closely related to 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. These compounds were synthesized through selective reduction and bromination processes, indicating the compound's utility in creating specialized brominated molecules (Churakov et al., 1994).

Multi-Coupling Reagent : Auvray et al. (1985) described the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, reacting with various electrophiles to yield functionally diversified sulfones. This study demonstrates the potential of brominated compounds in facilitating complex organic syntheses (Auvray et al., 1985).

Preparation of Nitro Aromatic Ethers : Harikumar and Rajendran (2014) investigated the preparation of 1-butoxy-4-nitrobenzene using a brominated compound in a multi-site phase-transfer catalysis condition. This study is relevant for understanding the role of brominated compounds like 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).

Synthesis of Highly Strained Nitroxides : Zhurko et al. (2020) described the synthesis of highly strained nitroxides, a process potentially relevant to the manipulation of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. Their work involved the preparation of compounds via reaction with butyllithium, indicating the versatility of brominated compounds in creating stable nitroxides (Zhurko et al., 2020).

Catalysis and Synthesis : A study by Ratnikov et al. (2011) on dirhodium-catalyzed phenol and aniline oxidations highlighted the potential application of brominated compounds in catalysis, which could be relevant for the use of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline in similar catalytic processes (Ratnikov et al., 2011).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific safety data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

properties

IUPAC Name |

4-bromo-N-tert-butyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJKOHOAQWXYTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716666 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | |

CAS RN |

1305322-90-0 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)